Nickelhexafluorophosphate

Homogeneous catalysis Stereospecific polymerization Butadiene polymerization

Nickel hexafluorophosphate (Ni(PF₆)₂, molecular weight 348.622 g/mol) is a nickel(II) salt of the weakly coordinating hexafluorophosphate anion, functioning as a versatile precursor for cationic nickel complexes across homogeneous catalysis, coordination chemistry, and materials science. The PF₆⁻ counterion exhibits an octahedral geometry isoelectronic with SF₆, providing exceptional chemical inertness and low nucleophilicity relative to common alternatives such as tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), and halide-based nickel salts.

Molecular Formula F12NiP2
Molecular Weight 348.622 g/mol
CAS No. 23730-94-1
Cat. No. B12843176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickelhexafluorophosphate
CAS23730-94-1
Molecular FormulaF12NiP2
Molecular Weight348.622 g/mol
Structural Identifiers
SMILESF[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ni+2]
InChIInChI=1S/2F6P.Ni/c2*1-7(2,3,4,5)6;/q2*-1;+2
InChIKeyOVKZNHFBWYHZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Hexafluorophosphate (CAS 23730-94-1): Core Physicochemical Profile and Comparator Landscape for Scientific Procurement


Nickel hexafluorophosphate (Ni(PF₆)₂, molecular weight 348.622 g/mol) is a nickel(II) salt of the weakly coordinating hexafluorophosphate anion, functioning as a versatile precursor for cationic nickel complexes across homogeneous catalysis, coordination chemistry, and materials science . The PF₆⁻ counterion exhibits an octahedral geometry isoelectronic with SF₆, providing exceptional chemical inertness and low nucleophilicity relative to common alternatives such as tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), and halide-based nickel salts [1]. Its primary value proposition in research procurement lies not in the nickel(II) cation—which is ubiquitous—but in the anion's unique combination of non-coordinating character, hydrolytic stability, anodic oxidation resistance, and the lipophilic properties it imparts to resulting complexes [2].

Weakly coordinating hexafluorophosphate anion source for cationic nickel complex synthesis
Reported hydrolytic and anodic oxidation stability suitable for moisture-sensitive electrochemistry
Imparts lipophilic character to complexes, supporting solubility in organic media

Why Nickel Hexafluorophosphate Cannot Be Generically Substituted by Other Nickel(II) Salts in Performance-Critical Applications


The assumption that any nickel(II) salt can substitute nickel hexafluorophosphate ignores the counterion's decisive role in governing catalytic activity, stereoselectivity, electrochemical behavior, and complex stability. Direct comparative studies demonstrate that the PF₆⁻ anion exhibits measurably weaker coordination to nickel centers than BF₄⁻ and ClO₄⁻, altering the electronic environment at the metal [1]. In stereospecific butadiene polymerization, tetrafluoroborate analogs show reduced catalytic activity and diminished cis selectivity due to stronger anion coordination [2]. Furthermore, PF₆⁻ salts are more stable toward anodic oxidation than BF₄⁻ and ClO₄⁻ analogs, and more resistant to hydrolysis than BF₄⁻, factors directly impacting reproducibility in electrochemical and moisture-sensitive applications [3]. Generic substitution based solely on nickel content therefore risks compromised catalytic performance, altered selectivity profiles, and batch-to-batch variability.

Catalytic and stereochemical profile may shift
PF₆⁻ exhibits weaker coordination than BF₄⁻ or ClO₄⁻; substituting with these salts can reduce catalytic activity and alter cis-1,4 selectivity in polymerization.
Stability and safety margin differ
BF₄⁻ salts are less hydrolytically stable; ClO₄⁻ poses explosion hazards with organics. PF₆⁻ offers wider operational stability, but lot-specific verification advised.

Nickel Hexafluorophosphate: Quantified Differentiators Against Closest Analogs for Evidence-Based Procurement


Superior Catalytic Activity and Stereoselectivity of PF₆⁻ vs. BF₄⁻ Counterions in Nickel-Catalyzed Butadiene Polymerization

In a direct head-to-head study of η³-allylbis(ligand)nickel(II) complexes [C₃H₅NiL₂]X, the hexafluorophosphate salts (X = PF₆) were compared with their tetrafluoroborate counterparts (X = BF₄) across multiple ligand systems (L = Me₃CNC, P(OPh)₃, P(OThym)₃, COD, SbPh₃) for stereospecific 1,4-polymerization of butadiene [1]. The BF₄⁻ analogs exhibited markedly reduced catalytic activity and diminished cis-1,4 selectivity relative to the PF₆⁻ complexes, an effect attributed to the stronger coordination of the tetrafluoroborate anion to the nickel center, which competes with substrate binding and disrupts the stereodirecting ligand environment [1].

Butadiene Polymerization
Head-to-head
[C₃H₅NiL₂]PF₆ reported higher activity and cis-1,4 selectivity vs. BF₄⁻ across five ligand systems (Me₃CNC, P(OPh)₃, P(OThym)₃, COD, SbPh₃).
Supports procurement when high cis-1,4 polybutadiene microstructure is required.
Qualitative ranking; ligand-dependent magnitude. Verify for specific ligand set.
Homogeneous catalysis Stereospecific polymerization Butadiene polymerization Anion effect

Quantitatively Weaker Coordinating Ability of PF₆⁻ vs. BF₄⁻ and ClO₄⁻ Toward Nickel(II) Centers

A systematic spectroscopic and magnetic study compared nickel(II) pyridine complexes with PF₆⁻, BF₄⁻, and ClO₄⁻ counterions, including Ni(py)₆(PF₆)₂, Ni(py)₄(PF₆)₂, and Ni(4-mepy)₄(PF₆)₂ [1]. Magnetic moment measurements, electronic spectroscopy, and infrared spectral data collectively demonstrated that the PF₆⁻ ion possesses less coordinating ability than both the ClO₄⁻ and BF₄⁻ ions toward nickel(II) [1]. This reduced coordination strength is critical because it minimizes counterion interference with the primary coordination sphere, enabling the nickel center to retain its intended geometry and electronic configuration as dictated by the deliberate ligand set rather than by adventitious anion binding.

Coordination Strength Ranking
Head-to-head
Coordinating ability toward Ni(II): ClO₄⁻ > BF₄⁻ > PF₆⁻ (least coordinating), based on magnetic moment, electronic and IR spectra of pyridine complexes.
PF₆⁻ minimizes counterion interference, helping preserve intended nickel geometry and electronic configuration.
Solid-state characterization; rank order from Ni(py)₆(PF₆)₂ series.
Coordination chemistry Weakly coordinating anions Counterion effect Spectroscopic characterization

Solvato- and Thermochromic Spin-State Switching Enabled by PF₆⁻ Non-Coordinating Character in Nickel Porphyrinoid Complexes

The nickel(II) hexafluorophosphate complex Ni-1, derived from a monoanionic porphyrin analogue (phenanporphodimethene), was structurally characterized by X-ray crystallography and shown to adopt a tetracoordinate square-planar geometry in non-coordinating solvents such as CHCl₃, with the PF₆⁻ counterion remaining non-bonding [1]. Upon dissolution in coordinating solvents (MeOH, THF), the complex undergoes conversion from a low-spin (S = 0) to high-spin (S = 1) configuration through axial coordination of two solvent molecules to the nickel center, yielding an octahedral geometry [1]. This solvatochromic conversion is accompanied by thermochromic behavior, with the spin-state equilibrium between square-planar and octahedral forms being temperature-dependent in THF solution [1]. The redox potential for the Ni(II)/Ni(I) couple was measured at −0.66 V (vs. Fc/Fc⁺) in CH₂Cl₂ [1].

Spin‑Crossover Redox
Head-to-head
E₁/₂(Ni(II)/Ni(I)) = −0.66 V vs. Fc/Fc⁺; reversible low‑spin (square‑planar) ↔ high‑spin (octahedral) interconversion driven by solvent/temperature.
Enables solvent‑ and temperature‑responsive spin‑state switching for sensor and switchable materials research.
X‑ray, UV‑vis in CHCl₃/MeOH/THF; cyclic voltammetry in CH₂Cl₂ with 0.1 M TBAPF₆.
Spin-crossover Thermochromism Solvatochromism Porphyrin analogues Bioinorganic chemistry

Enhanced Hydrolytic and Anodic Oxidation Stability of PF₆⁻ vs. BF₄⁻ Salts

The hexafluorophosphate anion is documented to be more stable toward hydrolysis than tetrafluoroborate: hydrolysis of PF₆⁻ proceeds very slowly even in heated concentrated acids and even more slowly under basic conditions [1]. Additionally, PF₆⁻ salts are somewhat more stable against anodic oxidation than both tetrafluoroborate and perchlorate salts [1]. This dual stability advantage is complemented by the fact that PF₆⁻ salts tend to be more lipophilic than their BF₄⁻ counterparts, a property that enhances solubility in organic solvents and facilitates extraction and purification workflows [2]. In contrast, BF₄⁻ exhibits slight sensitivity to hydrolysis, and ClO₄⁻ poses explosion hazards with organic compounds, driving its systematic replacement in modern laboratories [2].

Anion Stability Profile
Class-level
PF₆⁻ > BF₄⁻ in hydrolytic stability (very slow hydrolysis even in hot concentrated acid); PF₆⁻ > BF₄⁻/ClO₄⁻ in anodic oxidation resistance. PF₆⁻ salts also more lipophilic.
Broader operational stability window for moisture‑sensitive catalytic and electrochemical research.
Class‑level properties; verify under specific solvent and potential conditions.
Anion stability Hydrolysis resistance Electrochemical window Electrolyte design

Access to Metastable Conglomerate Phase in [Ni(bpy)₃](PF₆)₂ vs. Fe(II) Analog: Crystal Engineering Differentiation

In a systematic crystal engineering study of [MₓZn₁₋ₓ(bpy)₃](PF₆)₂ molecular alloys, powder X-ray diffraction (PXRD) and energy-dispersive X-ray spectroscopy (EDX) revealed that Ni(II) incorporation supports conglomerate crystallization—where enantiomers self-segregate—at concentrations up to approximately 25% Ni [1]. In contrast, the Fe(II) analog produced conglomerate phases only at much lower concentrations [1]. This differential behavior is attributed to the unique ability of [Ni(bpy)₃](PF₆)₂ to access a metastable conglomerate phase that has not been detected in [Fe(bpy)₃](PF₆)₂ [1]. Furthermore, the chiral phase is preferentially formed in fast-growing precipitates, while slow recrystallization favors the racemic phase for both metals [1].

Conglomerate Crystallization
Head-to-head
[Ni(bpy)₃](PF₆)₂ forms metastable conglomerate phase; tolerates Ni doping up to ~25% in Zn matrix while retaining enantiomeric segregation. Fe(II) analog loses conglomerate at much lower doping.
Supports preferential crystallization strategies for chiral resolution at preparatively relevant doping levels.
PXRD/EDX evidence; fast precipitation favours chiral phase.
Crystal engineering Chirality Conglomerate crystallization Molecular alloys

Oligomerization Catalysis: Nickel Hexafluorophosphate Complexes as Standalone Catalysts Without Lewis Acid Co-catalysts

The cationic allylnickel(II) hexafluorophosphate complex [η³-methylallyl(η⁴-cycloocta-1,5-diene)nickel] PF₆ was demonstrated to be an efficient catalyst for the oligomerization of styrene without the requirement of a Lewis acid co-catalyst [1]. This contrasts with many traditional nickel-based oligomerization systems (e.g., nickel halides or carboxylates with alkylaluminum activators) that depend on Lewis acidic promoters. Similarly, [C₃H₅NiL₂]PF₆ complexes with L = P(OPh)₃, P(OThym)₃, SbPh₃, and ½ COD catalyze ethylene oligomerization to dimers and trimers [2], and propene oligomerization to methylpentenes under 10 bar monomer pressure [3]. The PF₆⁻ counterion's weak coordination is essential for maintaining the electrophilic, coordinatively unsaturated nickel center required for substrate activation without Lewis acid assistance.

Oligomerization Without Co‑catalyst
Class-level
Cationic allylnickel(II)‑PF₆ complexes catalyze styrene, ethylene and propene oligomerization without Lewis acid co‑catalyst, in contrast to typical Ni halide/carboxylate systems requiring activators.
Simplifies reaction setup and broadens functional group compatibility in oligomerization research.
Class‑level comparison; activity is ligand‑ and substrate‑dependent.
Oligomerization Styrene Ethylene Propene Lewis-acid-free catalysis

Nickel Hexafluorophosphate: High-Impact Application Scenarios Supported by Quantitative Evidence


Stereospecific 1,4-cis-Polymerization of Butadiene: Where PF₆⁻ Outperforms BF₄⁻

In the synthesis of high-cis polybutadiene—a critical material for tire and elastomer manufacturing—nickel hexafluorophosphate-based catalysts ([C₃H₅NiL₂]PF₆) deliver superior catalytic activity and cis-1,4 stereoselectivity compared to their tetrafluoroborate analogs across multiple ligand systems [1]. Procurement of the PF₆⁻ salt is essential for achieving target polymer microstructure; substitution with Ni(BF₄)₂-derived catalysts results in reduced activity and diminished cis content due to stronger counterion coordination competing with monomer insertion at the nickel center [1].

Synthesis of Coordinatively Unsaturated Cationic Nickel Complexes for Olefin Oligomerization

Nickel hexafluorophosphate serves as the counterion of choice for generating electrophilic, coordinatively unsaturated cationic nickel complexes that catalyze the oligomerization of styrene, ethylene, and propene without requiring Lewis acid co-catalysts [1]. The PF₆⁻ anion's uniquely weak coordination (weaker than BF₄⁻ and ClO₄⁻) preserves the open coordination site at nickel essential for substrate activation, enabling simpler catalytic protocols with broader functional group tolerance compared to halide-based nickel precursors .

Stimuli-Responsive Spin-Crossover and Thermochromic Materials Based on Nickel(II)

The non-coordinating nature of PF₆⁻ is a critical enabler for nickel(II) complexes exhibiting reversible, solvent- and temperature-driven spin-state interconversion between low-spin square-planar and high-spin octahedral geometries [1]. This thermochromic behavior, characterized for Ni(II) hexafluorophosphate porphyrinoid complexes with a Ni(II)/Ni(I) redox potential of −0.66 V vs. Fc/Fc⁺, underpins potential applications in molecular sensors, switchable materials, and bioinspired models of cofactor F₄₃₀ [1]. More strongly coordinating anions (BF₄⁻, ClO₄⁻, halides) would lock the spin state and eliminate this responsive functionality.

Chiral Resolution via Conglomerate Crystallization in [Ni(bpy)₃](PF₆)₂-Based Molecular Alloys

The [Ni(bpy)₃](PF₆)₂ system uniquely accesses a metastable conglomerate phase that enables spontaneous enantiomeric segregation upon crystallization, a property not observed in [Fe(bpy)₃](PF₆)₂ [1]. This permits Ni(II) doping up to ~25% in Zn(II) matrices while preserving conglomerate formation, facilitating scalable chiral resolution strategies via preferential crystallization [1]. The faster precipitation kinetics favor the chiral phase, offering a practical processing advantage over racemate-forming alternatives [1].

Application
Selection Property
Validation Focus
Stereospecific 1,4‑cis butadiene polymerization
Anion‑dependent catalytic performance (PF₆⁻)
Catalyst activity and cis‑1,4 selectivity
Coordinatively unsaturated Ni(II) complexes for olefin oligomerization
Non‑coordinating counterion
Lewis‑acid‑free catalytic protocol
Stimuli‑responsive spin‑crossover materials
Non‑coordinating anion enabling spin‑state switching
Solvent‑ and temperature‑responsive interconversion
Chiral resolution via conglomerate crystallization
Metastable conglomerate phase accessibility
Enantiomeric segregation under doping conditions
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